molecular formula C15H13N3O3 B1320971 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-59-3

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B1320971
CAS No.: 76360-59-3
M. Wt: 283.28 g/mol
InChI Key: BKDOXAQGEXTYOQ-UHFFFAOYSA-N
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Description

7-Phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS: 76360-59-3) is a heterocyclic compound featuring a fused pyrimido-oxazine core. Its molecular formula is C₁₅H₁₃N₃O₃ (MW: 283.29 g/mol), with a phenyl group at position 7 and a propyl chain at position 1 . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Key physicochemical properties include a calculated XLogP3 of ~2.7 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of 72.4 Ų, suggesting moderate solubility .

Properties

IUPAC Name

7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDOXAQGEXTYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608752
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-59-3
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable precursor, followed by cyclization to form the pyrimido[4,5-d][1,3]oxazine core . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Research

Recent studies have highlighted the potential of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione as a therapeutic agent. It has been investigated for its efficacy against certain cancer types, particularly those associated with mutations in the IDH1 and IDH2 genes. The compound acts as an inhibitor of these mutant enzymes, which are implicated in various malignancies.

Case Study: Cancer Treatment
A patent (US11629156B2) describes the use of related compounds for treating cancers with IDH mutations. This suggests that this compound could be part of a new class of anti-cancer drugs targeting metabolic pathways altered by these mutations .

The compound's biological activity has been explored in several contexts:

  • Inhibition of Enzymatic Activity : It has shown potential in inhibiting specific enzymes that play a role in tumor growth and survival.
  • Cellular Studies : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, demonstrating its potential as a chemotherapeutic agent.

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that can serve as a model for developing other pyrimido derivatives. Understanding its synthesis can lead to the discovery of new compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Core Modifications

The compound’s activity and properties are highly dependent on substituents at positions 1 (alkyl/aryl) and 7 (aryl/heteroaryl). Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents XLogP3 TPSA (Ų)
Target Compound 76360-59-3 C₁₅H₁₃N₃O₃ 283.29 7-Phenyl, 1-Propyl ~2.7 72.4
1-Allyl-7-phenyl analog 76360-66-2 C₁₅H₁₁N₃O₃ 281.27 1-Allyl 2.1 72.4
7-(Methylthio)-1-propyl analog 1253789-69-3 C₁₀H₁₁N₃O₃S 253.28 7-Methylthio ~1.8 82.7
1-Isopropyl-7-phenyl analog 1253792-13-0 C₁₅H₁₃N₃O₃ 283.29 1-Isopropyl ~3.0 72.4
1-Benzyl-7-phenyl analog 1253792-29-8 C₁₉H₁₃N₃O₃ 331.33 1-Benzyl ~3.5 72.4
Key Observations :
  • Lipophilicity : The propyl substituent (target compound) balances lipophilicity (XLogP3 ~2.7) better than bulkier groups like benzyl (XLogP3 ~3.5) or shorter chains like allyl (XLogP3 ~2.1).
  • Solubility : The methylthio analog’s higher TPSA (82.7 Ų) suggests improved solubility compared to the phenyl-substituted target compound (72.4 Ų) .

Biological Activity

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound notable for its unique chemical structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its possible therapeutic applications.

  • Molecular Formula : C₁₅H₁₃N₃O₃
  • CAS Number : 76360-59-3
  • Molecular Weight : 273.29 g/mol
PropertyValue
FormulaC₁₅H₁₃N₃O₃
MDL NumberMFCD17011952
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in DNA synthesis and cellular metabolism, which can disrupt normal cellular processes and lead to apoptosis in cancer cells.
  • Receptor Modulation : It has been suggested that pyrimidine derivatives can modulate G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate cell growth and differentiation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, indicating its use in treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence of antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to controls. This suggests that the compound may inhibit pro-inflammatory cytokines or prostaglandin synthesis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

CompoundAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundYesYesYes
7-(substituted)-pyrimidine derivativesVariableVariableLimited

Q & A

Q. What are the standard synthetic routes for 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions.
  • Route 1 : React 7-chloro precursors with secondary amines (e.g., propylamine) in ethanol under reflux (2–3 hours) . Optimize by varying amine equivalents, solvent polarity, or temperature to improve yield.
  • Route 2 : Use primary amines with triethylamine, followed by sodium hydride and ethyl chloroformate for cyclization .
  • Route 3 : Employ coupling agents like HOBT/EDCI in DMF for amide bond formation (yields ~30–60%) .

Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Nucleophilic SubstitutionSecondary amines, ethanol, refluxN/A
Two-Step CyclizationPrimary amines, Et₃N; NaH, chloroformate~30%
Coupling ReactionHOBT, EDCI, DIPEA in DMF30–60%

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (to verify substituent positions and regiochemistry) and HRMS (to confirm molecular weight). For example:
  • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm; propyl chain protons show δ 0.9–1.8 ppm .
  • HRMS : Match experimental m/z values with theoretical calculations (e.g., Δ < 0.005 ppm) .
  • PSA (Polar Surface Area) : Validate solubility and bioavailability predictions using software (e.g., ~58.9 Ų for analogs) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays for antimicrobial or anticancer activity:
  • Antibacterial : Test against Gram-positive/negative strains using MIC (Minimum Inhibitory Concentration) assays .
  • Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Evaluate kinase or protease inhibition using fluorometric assays .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (t₁/₂), and tissue distribution using LC-MS .
  • Metabolite Identification : Use HPLC-MS/MS to detect active/inactive metabolites .
  • Dose Optimization : Conduct dose-response studies to reconcile efficacy thresholds between models .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions during its synthesis?

  • Methodological Answer :
  • Steric Control : Bulkier amines (e.g., isopropyl vs. methyl) favor substitution at less hindered positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate reactions in biphasic systems .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models : Corolate substituent electronic properties (Hammett σ) with bioactivity .

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